3-Fluoro-4-(propan-2-yloxy)piperidine
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Overview
Description
3-Fluoro-4-(propan-2-yloxy)piperidine is a fluorinated piperidine derivative. Fluorinated compounds are widely used in various fields due to their unique properties, such as increased metabolic stability and modified physicochemical properties. The incorporation of fluorine into drug candidates is a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Preparation Methods
The synthesis of 3-Fluoro-4-(propan-2-yloxy)piperidine involves several steps. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent . Industrial production methods often involve multi-step synthesis processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Fluoro-4-(propan-2-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
3-Fluoro-4-(propan-2-yloxy)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly for its improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(propan-2-yloxy)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the molecule, leading to changes in its binding affinity to various receptors and enzymes. This can result in altered biological activities and improved pharmacokinetic properties .
Comparison with Similar Compounds
3-Fluoro-4-(propan-2-yloxy)piperidine can be compared with other fluorinated piperidine derivatives, such as:
4-Fluoropiperidine: Similar in structure but lacks the propan-2-yloxy group.
3-Fluoropiperidine: Similar in structure but lacks the propan-2-yloxy group.
4-(Propan-2-yloxy)piperidine: Similar in structure but lacks the fluorine atom.
The uniqueness of this compound lies in the combination of the fluorine atom and the propan-2-yloxy group, which can result in unique physicochemical and biological properties .
Properties
Molecular Formula |
C8H16FNO |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3-fluoro-4-propan-2-yloxypiperidine |
InChI |
InChI=1S/C8H16FNO/c1-6(2)11-8-3-4-10-5-7(8)9/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
MMESPYHLDUZODB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCNCC1F |
Origin of Product |
United States |
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